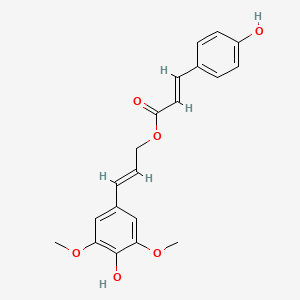

Sinapyl p-coumarate

Description

Structure

3D Structure

Properties

CAS No. |

186023-58-5 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H20O6/c1-24-17-12-15(13-18(25-2)20(17)23)4-3-11-26-19(22)10-7-14-5-8-16(21)9-6-14/h3-10,12-13,21,23H,11H2,1-2H3/b4-3+,10-7+ |

InChI Key |

OHILCANPGNXJLQ-YZQQHVNFSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CCOC(=O)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Lignin and Acylated Monolignols in Plant Cell Walls: an Overview of Research Perspectives

The Centrality of Lignin (B12514952) in Vascular Plant Biology and Cell Wall Architecture

Lignin is a complex and highly abundant organic polymer that is a fundamental component of the cell walls in most terrestrial plants. wikipedia.org Its presence is particularly prominent in the support and vascular tissues, such as xylem tracheids, vessel elements, and sclereid cells. wikipedia.org Lignin's primary roles are to provide structural rigidity and mechanical strength to the plant, enabling it to grow upright and withstand physical stresses like gravity and wind. wikipedia.orgwriterbasesolutions.com This structural reinforcement is crucial for the development of large, complex plant bodies, especially in woody species. writerbasesolutions.com

Beyond its structural support function, lignin is indispensable for the efficient transport of water and nutrients throughout the plant. wikipedia.orgwriterbasesolutions.com The polysaccharide components of the cell wall, cellulose (B213188) and hemicellulose, are hydrophilic, while lignin is hydrophobic. wikipedia.org By cross-linking with these polysaccharides, lignin creates a barrier that reduces water permeability, thereby reinforcing the water-conducting xylem cells and preventing their collapse under the negative pressure generated during transpiration. wikipedia.orgwriterbasesolutions.com Furthermore, lignin contributes to a plant's defense mechanisms by forming a physical barrier against pathogens and pests. wikipedia.orgmdpi.com When a plant is wounded or attacked, lignin can accumulate at the site of infiltration, making the cell wall more resistant to degradation by microbial enzymes. wikipedia.orgmdpi.com

Diversification of Lignin Monomers and Polymerization Paradigms

Lignin is primarily formed through the oxidative polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. frontiersin.orgacs.org These precursors give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, which are linked together in a complex, three-dimensional network. frontiersin.org The polymerization process is initiated by the oxidation of monolignols by cell wall-localized enzymes like laccases and peroxidases, which generate radical intermediates. kyoto-u.ac.jpcsic.es These radicals then couple in a combinatorial fashion, leading to a variety of intermolecular bonds and a highly heterogeneous polymer structure. kyoto-u.ac.jp

The composition of lignin varies significantly between different plant species, tissues, and even individual cell wall layers, largely depending on the relative abundance of the H, G, and S monolignols supplied to the polymerization site. frontiersin.org This compositional flexibility is a key feature of lignification. frontiersin.org The traditional view of lignin being composed solely of these three canonical monolignols has expanded in recent years. researchgate.netnovapublishers.com Research has revealed that a variety of other phenolic compounds can also act as authentic lignin monomers, leading to a greater diversity in lignin structure than previously understood. acs.orgresearchgate.net This includes derivatives of the classical monolignols and other related phenolic compounds. acs.org

Emergence of Acylated Monolignols as Integral Lignin Precursors

A significant development in the understanding of lignin diversity is the discovery of acylated monolignols as true lignin precursors. researchgate.netnovapublishers.com These are monolignols that have been modified by the attachment of an acyl group, such as acetate (B1210297), p-coumarate, or p-hydroxybenzoate, to the γ-hydroxyl group of their side chain. researchgate.netacs.org These acylated monolignols are incorporated into the lignin polymer alongside the traditional monolignols. maxapress.com The process of monolignol acylation is catalyzed by specific acyltransferase enzymes. frontiersin.orgmaxapress.com

The incorporation of these acylated monomers introduces ester linkages into the lignin backbone, which can alter the physicochemical properties of the resulting polymer. maxapress.com For instance, these ester bonds can increase the alkaline solubility of lignin, which has implications for industrial processes like pulping and biorefining. maxapress.com The presence and type of acylation vary among different plant groups. For example, p-coumarate acylation is a characteristic feature of commelinid monocots, while p-hydroxybenzoate acylation is found in species like poplars and willows. frontiersin.orgmaxapress.com Acetate-acylated lignins are also found in various angiosperms. maxapress.com The recognition of acylated monolignols as bona fide lignin monomers has highlighted the remarkable flexibility of the lignification process and opened new avenues for engineering lignin structure for improved biomass utilization. researchgate.netnovapublishers.com

Sinapyl p-coumarate as a Distinctive Component in Grass Lignification Research

A hallmark of lignification in grasses is the significant presence of p-coumaric acid (pCA) acylating the lignin polymer. researchgate.netnih.gov This pCA is predominantly attached to the γ-position of the side chain of syringyl (S) lignin units, forming this compound. nih.govsbu.ac.ir This conjugate is then incorporated into the growing lignin polymer. sbu.ac.ir In mature maize stems, for instance, pCA can make up a substantial portion of the lignin. nih.gov

The incorporation of this compound is facilitated by a specific enzyme, p-coumaroyl-CoA:monolignol transferase (PMT), which has been identified and characterized in several grass species, including rice, Brachypodium, and maize. researchgate.netoup.combiorxiv.org This enzyme shows a higher affinity for sinapyl alcohol over coniferyl alcohol, explaining the prevalence of p-coumaroylated S units in grass lignin. researchgate.net

Elucidating the Biosynthesis of Sinapyl P Coumarate Within Plant Metabolic Networks

Integration of p-Coumarate in the Phenylpropanoid Pathway toward Lignin (B12514952) Biosynthesis

The biosynthesis of sinapyl p-coumarate is deeply embedded within the broader phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites, including lignin, flavonoids, and hydroxycinnamic acids. oup.comontosight.ai This pathway provides the necessary precursors and activated intermediates for the synthesis of this important lignin component. frontiersin.orgnih.gov

Precursor Supply: Phenylalanine and Tyrosine Ammonia-Lyase (PAL/TAL) Activities

The journey to this compound begins with the amino acids phenylalanine and, in some plants like grasses, tyrosine. osti.govwiley-vch.de The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid, the initial step that channels carbon from primary metabolism into the phenylpropanoid pathway. nih.govmdpi.com In grasses, a bifunctional enzyme, Phenylalanine/Tyrosine Ammonia-Lyase (PAL/TAL), can directly convert tyrosine to p-coumaric acid, offering a shortcut in the pathway. nih.govuniprot.orgoup.com This is a key adaptation in monocots. Following the formation of cinnamic acid from phenylalanine, the enzyme Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group to produce p-coumaric acid. nih.govnih.gov

Formation of p-Coumaroyl-CoA as a Key Branch Point Metabolite

The subsequent crucial step is the activation of p-coumaric acid into its high-energy thioester, p-coumaroyl-CoA. oup.comontosight.ai This reaction is catalyzed by the enzyme 4-Coumarate:CoA Ligase (4CL). oup.combioone.org p-Coumaroyl-CoA stands as a critical branch point in the phenylpropanoid pathway. ontosight.aiosti.gov From this juncture, metabolic flux can be directed towards various biosynthetic routes, including the production of flavonoids or entry into the monolignol-specific branch leading to lignin. oup.comosti.govnih.govbioone.org The formation of p-coumaroyl-CoA is essential for the subsequent acylation of monolignols. nih.gov

Role of Monolignols (Sinapyl Alcohol, Coniferyl Alcohol, p-Coumaryl Alcohol) as Acyl Acceptors

The final stage in the biosynthesis of this compound involves the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acyl acceptor. The primary acceptors in this context are the monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. frontiersin.orgbiorxiv.orgresearchgate.net These alcohols are the fundamental building blocks of the lignin polymer. wiley-vch.denih.govfrontiersin.org The acylation of these monolignols with p-coumarate results in the formation of monolignol p-coumarate conjugates, such as p-coumaryl p-coumarate, coniferyl p-coumarate, and, most notably, this compound. biorxiv.orgnih.gov These conjugates are then incorporated into the growing lignin polymer. nih.govnih.govresearchgate.net

Enzymatic Characterization of Monolignol Acylation by p-Coumarate

The specific enzymatic machinery responsible for the acylation of monolignols with p-coumarate has been a subject of intensive research, leading to the discovery and characterization of a key class of enzymes.

Discovery and Functional Assignment of p-Coumaroyl-CoA:Monolignol Transferases (PMTs)

The enzymes responsible for catalyzing the transfer of the p-coumaroyl group from p-coumaroyl-CoA to monolignols are known as p-Coumaroyl-CoA:Monolignol Transferases (PMTs). nih.govresearchgate.netgenscript.com These enzymes belong to the BAHD family of acyltransferases. frontiersin.orgresearchgate.net The discovery of PMTs provided the missing link in understanding how monolignol p-coumarate conjugates are synthesized in plants. nih.govnih.gov In vitro studies have confirmed that PMTs can acylate monolignols with p-coumarate, and subsequent in planta analyses have solidified their role in the lignin biosynthetic pathway. nih.govresearchgate.netresearchgate.net Research has shown that altering the function of PMT genes directly impacts the level of p-coumarate acylation on lignin. nih.gov

A significant breakthrough in this field was the identification of grass-specific PMT genes. One of the first and most well-characterized of these is the OsPMT gene from rice (Oryza sativa). nih.govresearchgate.net The OsPMT enzyme was shown to effectively catalyze the acylation of monolignols with p-coumarate. frontiersin.orgnih.govresearchgate.net Kinetic analyses of the OsPMT enzyme revealed its substrate preferences. While it can use all three primary monolignols, it displays a higher affinity for sinapyl alcohol and p-coumaryl alcohol compared to coniferyl alcohol. researchgate.net This substrate preference aligns with the observation that p-coumarates are predominantly found acylating syringyl (S) units in grass lignins. researchgate.net The identification of OsPMT and homologous genes in other grasses like Brachypodium distachyon and maize has been instrumental in confirming the specific role of PMTs in the p-coumaroylation of lignin in these species. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to cinnamic acid. nih.govmdpi.com |

| Phenylalanine/Tyrosine Ammonia-Lyase | PAL/TAL | Converts phenylalanine to cinnamic acid and tyrosine to p-coumaric acid. nih.govuniprot.org |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. nih.govnih.gov |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. oup.combioone.org |

Table 2: Substrate Specificity of OsPMT from Oryza sativa

| Acyl Acceptor (Monolignol) | Relative Activity/Affinity |

|---|---|

| Sinapyl alcohol | High |

| p-Coumaryl alcohol | High |

| Coniferyl alcohol | Low |

Biochemical Characterization of Recombinant PMT Enzymes

To understand the catalytic properties of PMTs, researchers have expressed and characterized recombinant versions of these enzymes from various plant species, including rice (Oryza sativa), maize (Zea mays), and Brachypodium distachyon. nih.govresearchgate.netnih.gov Heterologous expression in systems like E. coli allows for the production of purified enzymes for in vitro assays. semanticscholar.org

Studies on recombinant OsPMT from rice demonstrated its ability to catalyze the formation of monolignol p-coumarate conjugates from p-coumaroyl-CoA and various monolignols. nih.govoup.com Similarly, the maize PMT, also referred to as pCAT, was shown to have the highest catalytic efficiency with p-coumaroyl-CoA and sinapyl alcohol as substrates. nih.gov The characterization of these recombinant enzymes has been crucial in confirming their function in the acylation of monolignols prior to their polymerization into lignin. nih.gov

Biochemical assays using recombinant proteins have confirmed that PMTs utilize p-coumaroyl-CoA as the acyl donor to acylate monolignols such as p-coumaryl, coniferyl, and sinapyl alcohols. nih.gov For instance, recombinant OsPMT1 and OsPMT2 from rice were both shown to produce monolignol p-coumarate conjugates in vitro. oup.com These characterization studies are fundamental to understanding the specific role of PMT enzymes in generating the diversity of lignin structures observed in plants. researchgate.net

Table 1: Examples of Biochemically Characterized Recombinant PMT Enzymes

| Enzyme Source | Recombinant Enzyme | Substrates | Product | Reference |

|---|---|---|---|---|

| Oryza sativa (rice) | OsPMT | p-coumaroyl-CoA, Monolignols | Monolignol p-coumarates | nih.gov |

| Zea mays (maize) | ZmPMT (pCAT) | p-coumaroyl-CoA, Sinapyl alcohol | This compound | nih.gov |

| Brachypodium distachyon | BdPMT | p-coumaroyl-CoA, Monolignols | Monolignol p-coumarates | researchgate.net |

| Oryza sativa (rice) | OsPMT1, OsPMT2 | p-coumaroyl-CoA, Monolignols | Monolignol p-coumarates | oup.com |

Substrate Specificity and Catalytic Efficiencies of PMTs for Monolignol Acylation

PMT enzymes exhibit distinct preferences for both their acyl acceptor (monolignol) and acyl donor (acyl-CoA) substrates. oup.comnih.gov These specificities are key determinants of the type and quantity of monolignol conjugates produced in the cell. nih.gov

A consistent finding across multiple studies is the preference of PMT enzymes for sinapyl alcohol as the acyl acceptor. nih.govfrontiersin.orgfrontiersin.org In vitro kinetic analyses of PMTs from various species, including poplar, have shown that sinapyl alcohol is the favored substrate. frontiersin.orgfrontiersin.org For example, the PMT enzyme identified in maize (ZmPMT) displayed the highest catalytic efficiency with sinapyl alcohol. nih.gov Similarly, the rice PMT (OsPMT) showed a kinetic preference for p-coumaryl alcohol and sinapyl alcohol over coniferyl alcohol. nih.govoup.com

This preference is significant because it aligns with the observation that p-coumarate is predominantly found acylating syringyl (S) units, which are derived from sinapyl alcohol, in the lignin of many grasses. researchgate.net However, in planta, the relative abundance of monolignols can also influence which conjugates are formed, sometimes overriding the enzyme's intrinsic kinetic preferences observed in vitro. nih.govoup.com

Kinetic studies consistently demonstrate that PMTs have a strong preference for p-coumaroyl-CoA as the acyl donor substrate. nih.govnih.gov When tested with various potential acyl-CoA donors, such as feruloyl-CoA or caffeoyl-CoA, PMTs show significantly higher activity with p-coumaroyl-CoA. nih.govnih.govnih.gov For example, the rice enzyme OsPMT was shown to specifically use p-coumaroyl-CoA and not feruloyl-CoA for monolignol acylation. nih.govnih.gov

This high specificity for p-coumaroyl-CoA ensures that primarily monolignol p-coumarates are synthesized by these enzymes, contributing to the specific acylation patterns seen in plant cell walls. nih.gov The catalytic efficiency, often expressed as kcat/Km, is highest when p-coumaroyl-CoA is paired with preferred monolignol acceptors like sinapyl alcohol. semanticscholar.org

Table 2: Kinetic Parameters of PMT with Different Substrates

| Enzyme | Acyl Donor | Acyl Acceptor | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |

|---|---|---|---|---|---|

| OsPMT | p-coumaroyl-CoA | Sinapyl Alcohol | Data not available | High | semanticscholar.org |

| OsPMT | p-coumaroyl-CoA | p-coumaryl Alcohol | Data not available | Highest | semanticscholar.org |

| OsPMT | p-coumaroyl-CoA | Coniferyl Alcohol | Data not available | Low | oup.com |

| ZmPMT | p-coumaroyl-CoA | Sinapyl Alcohol | Data not available | Highest | nih.gov |

| pHBMT1* | p-hydroxybenzoyl-CoA | Sinapyl Alcohol | Data not available | High | oup.com |

Note: pHBMT1 is a related BAHD acyltransferase, not a PMT, included for comparison of monolignol preference.

Preference for Sinapyl Alcohol as an Acyl Acceptor

Genetic and Regulatory Elements Governing this compound Biosynthesis

Transcriptional Regulation of PMT Genes and Co-expression with Lignin Pathway Genes

The expression of PMT genes is often coordinated with the expression of other genes involved in the phenylpropanoid and lignin biosynthetic pathways. nih.govnih.gov This co-expression pattern suggests a common regulatory network. nih.gov Studies have shown that PMT genes are co-expressed with many monolignol biosynthetic enzymes, indicating that their regulation is integrated into the larger program of lignification. nih.gov

Transcriptional regulation of lignin biosynthesis involves a complex network of transcription factors, primarily from the MYB family. osti.govnih.gov These MYB transcription factors can bind to specific cis-regulatory elements, known as AC elements, found in the promoters of many lignin biosynthetic genes, thereby activating their coordinated expression. nih.govnih.gov The presence of these regulatory elements in the promoters of PMT genes would suggest that they are under the control of the same transcriptional network that governs the synthesis of monolignols. nih.gov In grasses, specific MYB transcription factors have been implicated in the regulation of genes involved in the biosynthesis of p-coumaroylated monolignols. researchgate.net This integrated transcriptional control ensures that the machinery for producing this compound is active when and where lignification is occurring. mdpi.com

Impact of Stress Conditions on p-Coumarate and this compound Accumulation

The biosynthesis and accumulation of phenylpropanoid compounds, including p-coumarate and its derivatives like this compound, are integral to a plant's defense system. Lignification, the process of depositing lignin in the cell wall, is a common response to both biotic and abiotic stresses, providing a physical barrier against pathogens and enhancing structural integrity under adverse environmental conditions. nih.govresearchgate.net Various stressors can trigger significant shifts in the phenylpropanoid metabolic pathway, affecting the pool of precursors available for the synthesis of monolignol conjugates. nih.gov

Biotic stresses, such as pathogen infection and wounding, are well-documented inducers of the phenylpropanoid pathway. nih.govkoreascience.kr In response to fungal elicitors or mechanical damage, plants often ramp up the production of defense-related compounds. Studies have shown that this response can be specific, altering the composition of the resulting lignin. For instance, defense-related lignin is often enriched in guaiacyl (G) units, derived from coniferyl alcohol, while developmental lignin may have a higher proportion of syringyl (S) units. koreascience.kr In wheat, however, fungal elicitation led to an increase in S lignin content, indicating a specific induction of the sinapyl alcohol branch. koreascience.kr Pathogen infection in cucurbits leads to a metabolic shift that favors the production of 4-hydroxycinnamic acid derivatives, the most rapidly synthesized monomers for polymerization. oup.com This upregulation of the p-coumaryl branch of the pathway is considered an efficient defense strategy. oup.comnih.gov

Abiotic stresses such as drought, salinity, and heavy metal exposure also modulate the phenylpropanoid pathway significantly. frontiersin.orguwc.ac.za In poplar trees subjected to drought and salt stress, a notable decrease in the syringyl/guaiacyl (S/G) ratio of lignin was observed. This change was linked to the transcriptional downregulation of key enzymes in the S-lignin branch, namely Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT). nih.gov Such a shift would theoretically reduce the pool of sinapyl alcohol available for conjugation, thereby impacting the accumulation of this compound. Conversely, studies in sorghum have shown that modifying monolignol biosynthesis can sometimes enhance resistance to stalk pathogens under drought conditions, suggesting a complex interplay between stress response and lignin metabolism. apsnet.orgnih.gov

The following table summarizes research findings on the impact of various stress conditions on key enzymes and metabolites within the phenylpropanoid pathway leading to monolignol conjugates.

Table 1: Effect of Stress Conditions on Phenylpropanoid Metabolism

| Plant Species | Stress Condition | Key Enzyme/Metabolite Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Poplar (Populus trichocarpa) | Drought, Salinity | F5H, COMT (gene expression) | Downregulated | nih.gov |

| Poplar (Populus trichocarpa) | Drought, Salinity | Lignin S/G Ratio | Decreased | nih.gov |

| Cucumber (Cucumis sativus) | Pectinase (Elicitor) | HCT (activity) | Reduced | nih.govnih.gov |

| Cucumber (Cucumis sativus) | Pectinase (Elicitor) | p-Coumaraldehyde | Accumulated | oup.comnih.govnih.gov |

| Wheat (Triticum aestivum) | Fungal Elicitor | Sinapyl Alcohol Dehydrogenase (activity) | Induced | koreascience.kr |

| Sorghum (Sorghum bicolor) | Water Deficit | bmr2, bmr12 mutants | Increased resistance to F. thapsinum | nih.gov |

Metabolic Channeling and Compartmentation in Monolignol Conjugate Formation

The biosynthesis of monolignols and their conjugates, such as this compound, is a complex process that is highly organized within the plant cell to ensure efficiency and control. annualreviews.org The concepts of metabolic channeling and subcellular compartmentation are central to understanding how intermediates are shuttled through the pathway without being lost to competing metabolic routes or causing toxicity. annualreviews.orgnih.gov

Metabolic channeling refers to the direct transfer of intermediates between sequential enzymes in a metabolic pathway. annualreviews.org This is often achieved through the formation of multi-enzyme complexes, sometimes called "metabolons". nih.govfrontiersin.org Such complexes are thought to bring the active sites of constituent enzymes into close proximity, facilitating efficient substrate transfer and preventing the diffusion of intermediates into the general cytoplasm. annualreviews.org The existence of these metabolons in the phenylpropanoid pathway was proposed as early as 1974 and has since been supported by significant experimental evidence. annualreviews.orgnih.gov

A key feature of the monolignol biosynthetic pathway's organization is its association with the endoplasmic reticulum (ER). nih.govresearchgate.net Several key enzymes, particularly the cytochrome P450 monooxygenases—Cinnamate 4-hydroxylase (C4H), p-Coumarate 3-hydroxylase (C3H), and Ferulate 5-hydroxylase (F5H)—are anchored to the ER membrane. nih.govresearchgate.netfrontiersin.org These membrane-bound enzymes are believed to act as scaffolds, organizing the soluble enzymes of the pathway into functional complexes at the ER surface. researchgate.netresearchgate.net Studies in Populus trichocarpa have provided evidence for the formation of heterodimeric and heterotrimeric complexes between different P450 hydroxylases (PtrC4H1, PtrC4H2, and PtrC3H3), which modulates their catalytic activity. pnas.orgfrontiersin.org The association of soluble enzymes like Phenylalanine ammonia-lyase (PAL), 4-Coumarate:CoA ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD) with these ER-anchored complexes creates a specialized microenvironment for monolignol synthesis. researchgate.netnih.gov For example, evidence suggests that PAL and C4H can form a complex, channeling cinnamic acid directly from its site of synthesis to the next step. nih.govpnas.org Similarly, kinetic coupling and direct protein interactions have been suggested between CCR and CAD. frontiersin.orgnih.gov

Once synthesized in the cytoplasm and at the ER surface, monolignols must be transported to the cell wall for polymerization into lignin. nih.govnih.gov This process involves distinct subcellular compartments. There is evidence that monolignols can be glycosylated in the cytosol by UDP-glucosyltransferases (UGTs) to form monolignol glucosides. nih.govmdpi.com These glucosides, such as coniferin (B30667) and syringin, are then transported into the vacuole for storage. nih.govmdpi.com This sequestration may serve to detoxify the cell from reactive monolignols and to create a reservoir of precursors. mdpi.com An elegant study demonstrated this compartmentation, showing that plasma membrane vesicles actively transport the monolignol aglycone (e.g., coniferyl alcohol), while tonoplast (vacuolar membrane) vesicles specifically transport the glycosylated form (e.g., coniferin). nih.gov More recently, autophagy has been identified as a potential mechanism for transporting monolignols, where autophagic vesicles engulf monolignols and deliver them to the cell wall during immune responses. nih.govresearchgate.net This intricate system of synthesis at the ER, potential storage in the vacuole, and targeted transport to the apoplast ensures a controlled and efficient supply of monolignols and their conjugates for lignification. nih.govtandfonline.com

Table 2: Subcellular Localization of Key Enzymes in Monolignol Biosynthesis

| Enzyme | Abbreviation | Primary Subcellular Localization | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Cytosol (can associate with ER) | nih.govresearchgate.net |

| Cinnamate 4-hydroxylase | C4H | Endoplasmic Reticulum (ER) Membrane | nih.govresearchgate.netpnas.org |

| 4-Coumarate:CoA ligase | 4CL | Cytosol | researchgate.netmdpi.com |

| p-Coumarate 3-hydroxylase | C3H | Endoplasmic Reticulum (ER) Membrane | nih.govresearchgate.netpnas.org |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Cytosol | researchgate.netubc.ca |

| Ferulate 5-hydroxylase | F5H | Endoplasmic Reticulum (ER) Membrane | nih.govresearchgate.net |

| Caffeic acid O-methyltransferase | COMT | Cytosol | researchgate.netpuigdomenech.eu |

| Cinnamoyl-CoA Reductase | CCR | Cytosol (can associate with ER) | researchgate.netnih.govpuigdomenech.eu |

| Cinnamyl Alcohol Dehydrogenase | CAD | Cytosol (can associate with ER) | researchgate.netnih.govpuigdomenech.eu |

Investigating the Mechanisms and Consequences of Sinapyl P Coumarate in Lignification

Incorporation Dynamics of Sinapyl p-coumarate into Lignin (B12514952) Polymers

The integration of this compound into the lignin polymer is a defining characteristic of lignification in grasses. google.com This process involves the enzymatic pre-acylation of sinapyl alcohol with p-coumaric acid (pCA) to form the this compound conjugate prior to its incorporation into the growing lignin polymer. sbu.ac.irresearchgate.net This mechanism is supported by the identification of specific p-coumaroyl-CoA:monolignol transferases (PMTs) in grasses that are responsible for creating these conjugates. researchgate.netosti.gov

This compound acts as a monomer conjugate in the dehydrogenative polymerization process that forms lignin. sbu.ac.irbiorxiv.org The sinapyl alcohol portion of the conjugate becomes incorporated into the lignin backbone through radical coupling reactions, similar to traditional monolignols. google.comnih.gov However, the p-coumarate moiety remains attached to the lignin sidechain via an ester linkage and does not typically participate in the polymerization's cross-coupling reactions. google.comsbu.ac.ir This results in a lignin structure decorated with pendant p-coumarate groups. google.commaxapress.com

Evidence suggests that the incorporation of these pre-acylated monolignols is a key step in the lignification process. sbu.ac.ir In maize, for instance, a significant portion of the lignin subunits, ranging from 25% to 50%, can be acylated with pCA. sbu.ac.ir The enzyme responsible for this, p-coumaroyl-CoA: sinapyl alcohol transferase (pCAT), shows a strong preference for p-coumaroyl CoA and sinapyl alcohol as substrates. scirp.org

The polymerization process itself is initiated by the one-electron oxidation of phenolic monolignols to their phenoxy radicals, a reaction catalyzed by peroxidases and laccases. csic.es These radicals then couple to extend the complex, three-dimensional lignin network. annualreviews.org

The presence of this compound significantly influences the composition of the resulting lignin, particularly promoting the formation of syringyl (S)-rich lignin. researchgate.netscirp.org Grass lignins are noted for having substantial amounts of p-coumaric acid acylating the C-9 position of lignin subunits, with the majority specifically attached to syringyl residues. researchgate.netnih.gov This targeted acylation suggests a strong selectivity for S units. sbu.ac.ir For example, in bamboo and maize, the S/G ratios in monolignol p-coumarate conjugates were found to be 12 and 38 times greater, respectively, than in the normal monolignols. sbu.ac.ir

The formation of this compound conjugates is thought to facilitate the incorporation of sinapyl alcohol into the lignin polymer, leading to syringyl-rich regions. scirp.org This is particularly important because sinapyl alcohol is not as readily oxidized by cell wall peroxidases as other monolignols. scirp.orgnih.gov The p-coumarate moiety, being an excellent substrate for these peroxidases, can act as a shuttle to aid in the oxidation and subsequent incorporation of sinapyl alcohol. nih.gov However, it is worth noting that while it is hypothesized that acylations like p-coumarate could promote syringyl-rich lignin, some studies have observed a negative correlation between p-hydroxybenzoylation (another form of acylation) and syringyl units in poplar. frontiersin.org

The γ-acylation with p-coumarate can also affect the structural analysis of lignin. For instance, it has been shown to reduce the cleavage of β-aryl ethers during thioacidolysis by as much as 40%. frontiersin.org

Table 1: Impact of this compound on Lignin Composition

| Plant | S/G Ratio in Conjugates vs. Monomers | Percentage of Lignin Acylated by pCA |

| Bamboo | 12 times greater | Data not available |

| Maize | 38 times greater | 25-50% |

| Mature Corn Stems | Data not available | 15-18% |

Role as a Monomer Conjugate in Dehydrogenative Polymerization

This compound as a Radical Transfer Agent in Lignification

A crucial function of this compound in lignification is its role as a radical transfer agent. sbu.ac.irnih.gov This mechanism is particularly important for the incorporation of sinapyl alcohol, which is a relatively poor substrate for direct oxidation by some plant peroxidases. nih.govnih.gov

The process begins with the peroxidase-mediated oxidation of the p-coumarate (pCA) moiety of the this compound conjugate. researchgate.netnih.gov Cell wall peroxidases, in the presence of hydrogen peroxide, readily oxidize the phenolic pCA to form a pCA radical. scirp.orgnih.gov This reaction is significantly faster than the direct oxidation of sinapyl alcohol. nih.gov Studies have shown that pCA is an excellent substrate for peroxidases found in grasses. nih.gov

Once the pCA radical is formed, it efficiently transfers its unpaired electron to a sinapyl alcohol monomer or to the growing lignin polymer. nih.govnih.gov This intermolecular radical transfer creates a sinapyl alcohol radical, which can then readily participate in radical-mediated coupling and cross-coupling reactions with other monolignol radicals to form the lignin polymer. scirp.orgnih.gov This radical transfer mechanism effectively accelerates the rate of sinapyl alcohol incorporation into lignin. nih.govresearchgate.net The addition of this compound to reaction mixtures has been shown to stimulate the rate of sinapyl alcohol radical coupling by 10- to 20-fold. researchgate.netnih.gov

This radical transfer is not exclusive to sinapyl alcohol; the pCA radical can presumably also transfer its radical state to the growing lignin polymer, facilitating further polymerization. nih.gov The attachment of pCA to sinapyl alcohol ensures that this radical transfer mechanism is localized in areas where syringyl-rich lignin is being actively synthesized. nih.gov

A key aspect of the radical transfer mechanism is that the p-coumarate moiety itself generally does not become cross-coupled into the lignin backbone. google.comsbu.ac.ir Despite being phenolic and capable of forming radicals, under the radical-limited conditions of lignification, the primary fate of the pCA radical is to transfer its radical state rather than to enter into radical coupling reactions. google.comresearchgate.net The pCA radical is less stable than the sinapyl alcohol radical, which favors the transfer process. annualreviews.org

As a result, the p-coumarate units remain as free-phenolic pendant groups attached to the lignin sidechain via an ester bond. google.commaxapress.com The p-coumarate will only begin to couple once the more readily oxidized monolignols, like sinapyl alcohol, are depleted. annualreviews.orgacademie-sciences.fr This prevents pCA from acting as a cross-linking agent between lignin polymers or between lignin and other cell wall components. sbu.ac.ir This characteristic distinguishes it from other phenolic compounds like ferulates, which can become integrated into the polymer backbone and form cross-links. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterizing Sinapyl P Coumarate in Plant Biomass

Spectroscopic Approaches for Structural Elucidation of Sinapyl p-coumarate within Lignin (B12514952)

Spectroscopic methods are indispensable for obtaining detailed structural information about how this compound is incorporated into the lignin macromolecule.

Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is a powerful, non-degradative technique for analyzing the intricate structures within native lignin. acs.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly valuable for identifying and confirming the linkages of this compound within the lignin polymer. csic.esscispace.comacs.org

HSQC provides one-bond correlation spectra between protons and their directly attached carbons, allowing for the identification of specific substructures. In the context of this compound, HSQC spectra clearly show correlations corresponding to the γ-acylated side chains of lignin units. csic.escsic.es For instance, the Cγ-Hγ correlations in γ-acylated β-O-4' substructures are readily identifiable. sbu.ac.ir Studies on various herbaceous plants like abaca (Musa textilis) have revealed that lignin is extensively acylated at the γ-carbon of the side chain with p-coumarate groups, preferentially on syringyl (S) units. acs.orgnih.gov This acylation is evident from the distinct chemical shifts in the HSQC spectra compared to non-acylated units. csic.es The presence of these acylated units suggests that this compound acts as a true monolignol, participating directly in the lignification process. csic.esnih.gov

HMBC experiments provide correlations between protons and carbons over two to three bonds, which is crucial for confirming long-range connectivities. acs.orgnih.gov For example, HMBC can establish the connection between the p-coumarate moiety and the sinapyl alcohol unit, confirming the ester linkage. nih.gov Analysis of poplar lignin has shown that p-hydroxybenzoylated β-ether units are derived from sinapyl p-hydroxybenzoate, a finding supported by HMBC data. nih.gov Similarly, in grasses, HMBC can be used to verify that p-coumarate is attached to the γ-position of lignin structural units. frontiersin.org

The combination of HSQC and HMBC provides a comprehensive picture of the acylated lignin structure. For example, in sugarcane bagasse and straw, 2D-NMR has been used to identify tetrahydrofuran (B95107) structures that arise from the β-β coupling of this compound, providing definitive evidence of its role as a monomer in lignification. csic.esiaea.org

Table 1: Key 2D-NMR Signals for this compound in Lignin

| Substructure | Correlation | Approximate Chemical Shift (δC/δH ppm) | Significance |

| γ-acylated β-O-4' units | Cγ-Hγ | 63.3 / 4.30-4.46 | Indicates acylation at the γ-position of the lignin side chain. sbu.ac.ir |

| p-coumaric acid (aromatic) | C2,6-H2,6 | 130.6 / 7.44 | Characteristic signal for the p-coumarate moiety. csic.es |

| p-coumaric acid (aromatic) | C3,5-H3,5 | 116.2 / 6.77 | Characteristic signal for the p-coumarate moiety. csic.es |

| p-coumaric acid (olefinic) | Cα-Hα | 145.1 / 7.39 | Confirms the presence of the p-coumarate double bond. csic.es |

| p-coumaric acid (olefinic) | Cβ-Hβ | 114.3 / 6.11-6.24 | Confirms the presence of the p-coumarate double bond. csic.es |

| Syringyl (S) units | C2,6-H2,6 | 106.8-107.0 / 7.22-7.36 | Identifies the syringyl component of this compound. csic.es |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for the detection and structural characterization of intact this compound conjugates and their oligomers in plant biomass extracts. msu.edu These techniques provide highly accurate mass measurements, enabling the determination of elemental compositions and the identification of complex molecules.

HRMS can detect a wide range of phenolic compounds, including oligomers of this compound. msu.edu In studies of corn stover, UHPLC-HRMS has been instrumental in identifying various oligomers, with the most abundant isomer formed by an 8-8 coupling of two this compound molecules. msu.edu This technique has also revealed the presence of larger phenolic structures containing a this compound core, with molecular masses up to 2000 m/z. msu.edu

Tandem MS (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting product ions. This fragmentation pattern offers insights into the connectivity of the molecule. For instance, MS/MS analyses have provided evidence for the incorporation of p-coumarates and other monolignols into larger structures with molecular masses up to 4 kDa. msu.edu In poplar xylem extracts, MS/MS has been used to sequence lignin oligomers, confirming the incorporation of sinapyl p-hydroxybenzoate via combinatorial coupling. nih.govresearchgate.net

The combination of HRMS and MS/MS is particularly effective for characterizing the complex mixture of compounds present in plant extracts. In maize, this approach has been used to profile tricin-oligolignol metabolites, including those derived from monolignol p-coumarate conjugates, providing a deeper understanding of the unique aspects of monocot lignification. oup.com

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy (e.g., HSQC, HMBC) for Identifying Acylated Linkages

Chromatographic and Degradative Techniques for Quantification and Compositional Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective method for the separation, identification, and quantification of phenolic compounds, including this compound, from complex plant extracts. The high resolving power of UHPLC allows for the separation of closely related isomers, while the MS provides specific detection and structural information.

This technique has been widely applied to analyze methanol-soluble phenolic metabolites in various plants. In maize, UHPLC-MS has been used to differentiate the metabolic profiles of leaves and stems, and to identify changes resulting from genetic modifications affecting lignin p-coumaroylation. Similarly, in poplar, UHPLC-MS analysis of xylem extracts led to the identification of curcuminoids and their coupling products with coniferyl alcohol. frontiersin.org

For quantitative analysis, UHPLC-MS can be used to determine the concentration of specific compounds by comparing their response to that of a known standard. This is crucial for assessing the impact of genetic engineering on the levels of this compound and other metabolites. Furthermore, UHPLC coupled with high-resolution MS (UHPLC-HRMS) has been employed to profile metabolites in lignocellulosic biomass process streams, successfully identifying numerous oligomers of this compound in corn stover extracts. msu.edu

Derivatization followed by Reductive Cleavage (DFRC) is a chemical degradation method that selectively cleaves α- and β-ether bonds in lignin while leaving γ-esters, such as those in this compound, intact. novapublishers.comacs.org This makes it an invaluable tool for quantifying monolignols acylated with p-coumarate. acs.orgresearchgate.net The released acylated monomers can then be analyzed by gas chromatography (GC) to determine their abundance. novapublishers.comacs.org

The DFRC method has definitively shown that p-coumarates are attached to the γ-position of lignin structural units in grasses. novapublishers.com Studies using DFRC on maize and bamboo lignins have revealed that the sinapyl ester is significantly more abundant than the coniferyl ester, indicating a strong preference for acylation of syringyl units. sbu.ac.iracs.org In maize, the S/G ratio of the p-coumarate conjugates was found to be 38 times greater than that of the normal monomers released by DFRC. acs.org

DFRC has been instrumental in understanding the biosynthesis of acylated lignins, providing strong evidence that lignification proceeds through the incorporation of pre-acylated monolignols. acs.org This method has been applied to a wide range of plants, including various herbaceous species, to demonstrate the widespread occurrence of γ-acylation with acetate (B1210297) and/or p-coumarate groups. acs.orgnih.gov

A modified DFRC protocol, which uses propionylating reagents, has also been developed to detect and quantify naturally occurring acetates on lignin. novapublishers.comusda.gov

Table 2: Quantification of p-coumarate-derived esters by DFRC in selected lignins

| Lignin Source | Total p-coumarate-derived esters (µmol/g of lignin) | S/G ratio of conjugates | Reference |

| Maize | 221 | 38 | acs.org |

| Bamboo | 38 | 12 | acs.org |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a rapid and sensitive analytical technique used for the characterization of complex macromolecules like lignin. csic.es The method involves the thermal degradation of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. sbu.ac.ir

When applied to lignocellulosic biomass, Py-GC-MS releases phenolic compounds derived from the different lignin units (H, G, and S). csic.es A prominent peak often observed in the pyrograms of grasses is 4-vinylphenol, which is largely derived from the decarboxylation of p-coumarate esters that acylate the lignin side chains. sbu.ac.ircsic.es This makes Py-GC-MS a useful tool for screening for the presence of p-coumaroylated lignins. nih.gov

To avoid the decarboxylation of p-hydroxycinnamates and to obtain more specific information, pyrolysis can be performed in the presence of a methylating agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). csic.esnih.gov This technique, known as Py/TMAH-GC-MS, releases the p-coumarates as their intact methylated derivatives, allowing for a more accurate assessment of their presence. csic.es This has been used to confirm the high p-coumaroylation of transgenic poplar lines. nih.gov

Py-GC-MS has been used to study the lignin composition of various plants, including elephant grass, sugarcane, and abaca, revealing differences in their S/G ratios and the extent of p-coumaroylation. csic.essbu.ac.ircsic.es

Metabolomic and Proteomic Profiling in the Context of this compound Research

Targeted Metabolomics for Phenylpropanoid Pathway Intermediates and Conjugates

Targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the detailed investigation of the phenylpropanoid pathway, which is responsible for the biosynthesis of this compound. osti.govnih.gov This advanced analytical approach allows for the precise identification and quantification of a wide array of pathway intermediates and their conjugates, providing critical insights into the metabolic flux and regulatory points within the network. osti.govnih.gov

The phenylpropanoid pathway generates a diverse group of compounds from phenylalanine, including precursors for lignin, flavonoids, and coumarins. nih.gov this compound itself is an ester formed from sinapyl alcohol and p-coumaric acid, both of which are products of this pathway. msu.edu Targeted metabolomic studies enable researchers to trace the flow of metabolites through the pathway, identifying key precursors and downstream products. For instance, in studies of Brachypodium distachyon, targeted metabolomics revealed that p-coumarate is the most abundant phenylpropanoid intermediate. nih.gov

Methodologies have been developed to optimize the extraction and analysis of these compounds from plant biomass. osti.gov For example, vortexing at elevated temperatures (65°C) has been shown to improve the release of more hydrophobic phenylpropanoids. nih.gov Furthermore, adjusting the pH and buffer concentration during LC-MS/MS analysis can significantly enhance analyte response. nih.gov These methods allow for the quantification of a broad range of intermediates, even those present at very low concentrations in plant tissues. nih.gov

In the context of this compound, targeted metabolomics can elucidate the pool sizes of its direct precursors, sinapyl alcohol and p-coumaric acid, as well as other related pathway intermediates. osti.govnih.gov This is crucial for understanding how genetic or environmental perturbations affect the biosynthesis of this specific conjugate. For example, in lignin-modified plants, a significant increase in p-coumaric acid and ferulic acid has been observed, indicating a redirection of metabolic flux. osti.gov The table below details key intermediates and conjugates within the phenylpropanoid pathway that are often targeted in metabolomic studies.

Table 1: Key Phenylpropanoid Pathway Intermediates and Conjugates

| Compound Name | Abbreviation/Class | Role in Pathway |

|---|---|---|

| Phenylalanine | Amino Acid | Primary precursor of the phenylpropanoid pathway. |

| Cinnamic acid | Hydroxycinnamic Acid | Formed from phenylalanine via PAL. |

| p-Coumaric acid | Hydroxycinnamic Acid | A central intermediate, precursor to flavonoids and monolignols. osti.govfrontiersin.org |

| Caffeic acid | Hydroxycinnamic Acid | Intermediate in the synthesis of ferulic and sinapic acids. osti.gov |

| Ferulic acid | Hydroxycinnamic Acid | Precursor to coniferyl alcohol and G-lignin. osti.gov |

| Sinapic acid | Hydroxycinnamic Acid | Precursor to sinapyl alcohol and S-lignin. osti.govnih.gov |

| p-Coumaraldehyde | Hydroxycinnamaldehyde | Intermediate in the synthesis of p-coumaryl alcohol. osti.gov |

| Coniferaldehyde | Hydroxycinnamaldehyde | Intermediate in the synthesis of coniferyl alcohol. osti.gov |

| Sinapaldehyde | Hydroxycinnamaldehyde | Intermediate in the synthesis of sinapyl alcohol. osti.gov |

| p-Coumaryl alcohol | Monolignol | Precursor for H-lignin and can be acylated. oup.comfrontiersin.org |

| Coniferyl alcohol | Monolignol | Precursor for G-lignin and can be acylated. oup.comfrontiersin.org |

| Sinapyl alcohol | Monolignol | Precursor for S-lignin and a direct precursor of this compound. oup.comfrontiersin.org |

| p-Coumaroyl-CoA | CoA Thioester | Activated form of p-coumaric acid. |

| Feruloyl-CoA | CoA Thioester | Activated form of ferulic acid. |

| Caffeoyl-CoA | CoA Thioester | Activated form of caffeic acid. |

| Sinapoyl-CoA | CoA Thioester | Activated form of sinapic acid. |

Proteomic Analysis of Enzymes Involved in this compound Metabolism

Proteomic analysis provides a complementary approach to metabolomics by identifying and quantifying the enzymes that catalyze the reactions within the phenylpropanoid pathway. This is essential for a complete understanding of how the synthesis of this compound is regulated at the protein level. By examining the abundance of specific enzymes, researchers can infer changes in metabolic pathway activity. nih.govmdpi.com

Early research into the monolignol biosynthetic pathway relied on the activities of purified enzymes from crude protein extracts. nih.govoup.com Modern proteomic techniques, often coupled with metabolomic data, allow for a more comprehensive and integrated analysis. For example, in Brachypodium distachyon, proteomic studies have identified PTAL1 (a bifunctional phenylalanine/tyrosine ammonia-lyase) as the most abundant protein in lignin biosynthesis. nih.gov

The synthesis of this compound involves enzymes from the general phenylpropanoid pathway that produce its precursors, p-coumaric acid and sinapyl alcohol. Additionally, a specific acyltransferase is required to catalyze the esterification of sinapyl alcohol with a p-coumaroyl donor, likely p-coumaroyl-CoA. nih.govnih.gov Proteomic analyses can identify and quantify these key enzymes, revealing how their expression levels correlate with the production of this compound and other pathway products. For instance, a decrease in the abundance of enzymes like cinnamyl alcohol dehydrogenase (CAD) can lead to reduced levels of monolignols such as sinapyl alcohol. oup.com

The table below lists some of the key enzymes involved in the metabolism of precursors leading to this compound.

Table 2: Key Enzymes in Phenylpropanoid Metabolism

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. mdpi.com |

| Phenylalanine/Tyrosine Ammonia-Lyase | PTAL | Catalyzes the deamination of both phenylalanine and tyrosine to produce cinnamic acid and p-coumaric acid, respectively. nih.gov |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. mdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.comfrontiersin.org |

| p-Coumarate 3-Hydroxylase | C3H | Hydroxylates p-coumarate to produce caffeate. nih.gov |

| Caffeic Acid O-Methyltransferase | COMT | Methylates caffeic acid and 5-hydroxyferulic acid. frontiersin.org |

| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to form feruloyl-CoA. frontiersin.org |

| Ferulate 5-Hydroxylase | F5H | Hydroxylates ferulate or coniferaldehyde, a key step towards syringyl lignin and sinapyl alcohol synthesis. frontiersin.orgfrontiersin.org |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. nih.govfrontiersin.org |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehydes to their corresponding alcohols (monolignols). oup.comfrontiersin.org |

Genetic Engineering and Biotechnological Applications in Modulating Sinapyl P Coumarate Content

Consequences of Modified Sinapyl p-coumarate Lignin (B12514952) for Plant Phenotypes

Altering the this compound content in lignin has measurable effects on both the chemical composition and the physical properties of the plant cell wall.

Downregulation of PMT and the subsequent reduction in p-coumaroylation often lead to a decrease in the S/G ratio. osti.gov In maize, CRISPR/Cas9-mediated mutation of ZmPMT1 resulted in biomass enriched in guaiacyl lignin. osti.govnih.gov Similarly, PMT1-deficient Brachypodium and PMT1/2-deficient rice mutants also exhibited a reduced S/G ratio. osti.gov In the rice double mutant ospmt1 ospmt2-2, the total S/G ratio was greatly reduced, primarily due to the loss of γ-p-coumaroylated monomers, especially this compound. oup.com

Conversely, the heterologous expression of PMT genes in species that don't naturally accumulate p-coumarates does not necessarily alter the S/G ratio in a predictable way. For example, overexpressing PMT in Arabidopsis and poplar did not lead to an increase in S units. osti.gov In some cases, the introduction of PMT genes in poplar did not significantly affect the total lignin content. nih.gov

Table 1: Impact of PMT Gene Modification on Lignin Composition

| Plant Species | Genetic Modification | Effect on p-coumaroylation | Impact on S/G Ratio | Reference |

|---|---|---|---|---|

| Maize (Zea mays) | CRISPR/Cas9 mutation of ZmPMT1 | Depleted | Decreased (enriched in G units) | osti.govnih.gov |

| Rice (Oryza sativa) | ospmt1 ospmt2-2 double-knockout | Eliminated | Greatly reduced | oup.com |

| Brachypodium distachyon | Bdpmt-1 missense mutant | Eliminated (<0.5% of WT) | Reduced | osti.govnih.gov |

| Poplar (Populus sp.) | Heterologous expression of OsPMT1 | Introduced | No increase in S units | osti.govoup.com |

| Arabidopsis thaliana | Heterologous expression of BdPMT1/BdPMT2 | Introduced | Not specified | osti.gov |

Changes in lignin composition resulting from modified this compound levels can affect the ultrastructure and physical integrity of the cell wall. Lignin plays a critical role in providing mechanical strength and reinforcing cell walls. frontiersin.orgosti.gov

In rice mutants where PMT genes were disrupted, in-depth structural analysis of the purified lignin revealed significant changes in the polymer's structure, including alterations in inter-monomeric linkage patterns and increased molecular weights. oup.com The loss of p-coumaroylation in maize zmpmt1 mutants also resulted in a more recalcitrant lignin structure. osti.gov

Impact on Lignin Content and Monomer Ratios (H:G:S)

Implications for Biomass Valorization and Deconstruction

The ability to engineer the this compound content of lignin has significant implications for the biorefinery industry. The structure and composition of lignin are major factors determining the recalcitrance of biomass to enzymatic deconstruction for the production of biofuels and other bioproducts. researchgate.netsemanticscholar.org

Modifying lignin to make it more amenable to processing is a key goal of biomass engineering. researchgate.netacs.org The introduction of ester linkages, such as those from this compound, can create weak points in the lignin polymer that can be more easily broken down during pretreatment processes. For example, the p-coumaroylation of poplar lignins was shown to improve the saccharification yield of alkali-pretreated cell walls. nih.gov The increased number of free phenolic groups in these modified lignins likely enhances their solubility during alkaline pretreatment. osti.gov

Conversely, eliminating p-coumaroylation in grasses can also be beneficial depending on the desired end product. Lignin-first biorefining of maize with depleted p-coumaroylated lignin, through a process called reductive catalytic fractionation (RCF), yielded a lignin oil that was enriched in guaiacyl-derived alcohols. osti.govnih.govugent.be These compounds are valuable substrates for the synthesis of bio-based polyurethanes, demonstrating how lignin engineering can create a dual-purpose crop for both food/feed and renewable chemical production. ugent.beresearchgate.net Therefore, the strategic manipulation of this compound content is a powerful tool for tailoring biomass to specific valorization pathways.

Influence on Enzymatic Saccharification Efficiency (Mechanistic Insights)

Genetic modification of lignin composition, including the content of this compound, is a key strategy for reducing the recalcitrance of plant biomass to deconstruction. Lignin acts as a physical barrier to the enzymes that break down cellulose (B213188) and hemicellulose into fermentable sugars, a process known as enzymatic saccharification. nih.gov By altering lignin structure and content, the efficiency of this process can be significantly improved, which is crucial for the economic viability of cellulosic ethanol (B145695) and other bio-based products. nih.gov

Research has demonstrated a direct link between genetically engineered changes in lignin and improved saccharification. For instance, expressing a rice acyltransferase (OsAT10) in sorghum led to a reduction in lignin content. This modification resulted in the biomass releasing higher yields of sugars after ionic liquid pretreatment followed by enzymatic saccharification. d-nb.info Similarly, maize plants with a mutation in the CINNAMYL ALCOHOL DEHYDROGENASE 2 (zmcad2) gene exhibit an 18% reduction in Klason lignin and lower levels of cell wall-bound p-coumarates. scispace.comosti.gov These mutant plants showed significantly improved cellulose-to-glucose conversion efficiency across ten different thermochemical pre-treatments compared to control lines. osti.gov

The mechanisms underlying these improvements are complex. In the zmcad2 maize mutant, the enhanced saccharification is attributed to the incorporation of hydroxycinnamaldehydes into the lignin, which creates more easily cleavable bonds. osti.gov However, the study also noted that the relative increase in glucose yield after alkaline pre-treatment was not greater than when no pre-treatment was applied. This suggests that the positive effect from the incorporated aldehydes may be counteracted by the negative impact of reduced p-coumarate levels under alkaline conditions. osti.gov Further supporting the role of p-coumarate in recalcitrance, genetic editing of HCALDH genes in rice, which reduced cell wall-bound p-coumarate, also led to improved saccharification efficiency with and without alkaline pretreatment. researchgate.net The introduction of chemically labile ester linkages into the lignin polymer is a promising approach, as these bonds are more easily hydrolyzed than the native ether and carbon-carbon bonds of the lignin backbone. researchgate.netescholarship.org Grass lignins are naturally acylated with p-coumarates, which are attached via such ester bonds. researchgate.net

Table 1: Effects of Genetic Modifications on Lignin and Saccharification Efficiency

| Plant Species | Genetic Modification | Key Change in Lignin/Acylation | Impact on Saccharification Efficiency |

| Sorghum (Sorghum bicolor) | Overexpression of rice OsAT10 | Reduced lignin content. d-nb.info | Higher yields of sugars released after ionic liquid pretreatment and enzymatic saccharification. d-nb.info |

| Maize (Zea mays) | zmcad2 mutant | 18% lower Klason lignin; reduced p-coumarate levels; increased hydroxycinnamaldehydes. osti.gov | Significantly higher cellulose-to-glucose conversion after various pre-treatments. osti.gov |

| Rice (Oryza sativa) | cad2 mutant | Reduced levels of cell wall-bound p-coumarates (pCA) and ferulates (FA). scispace.com | Not explicitly stated as an increase, but alteration of lignin structure is a target for improving it. |

| Rice (Oryza sativa) | Edited HCALDH genes | Reduced cell wall-bound p-coumarate. researchgate.net | Improved cell wall saccharification efficiency, both with and without alkaline pretreatment. researchgate.net |

| Poplar (Populus spp.) | Overproduction of coniferyl ferulate | Incorporation of chemically labile ester linkages. escholarship.org | Enhanced wood chemical pulping efficiencies, a related delignification process. escholarship.org |

Comparative Biology and Evolutionary Perspectives of Sinapyl P Coumarate Accumulation

Phylogenetic Distribution of p-Coumaroylated Lignins in Plant Kingdom

The presence of p-coumarate esters on lignin (B12514952) is not uniform across the plant kingdom. Its distribution highlights significant differences between major plant lineages, particularly between monocots and eudicots.

The acylation of lignin by p-coumarate is a hallmark feature of commelinid monocots, a large and economically important clade that includes the grass family (Poaceae). researchgate.netoup.comnih.gov In these plants, p-coumarate is a significant component of the cell wall, where it predominantly acylates the γ-hydroxyl group of lignin sidechain units, particularly the syringyl (S) units derived from sinapyl alcohol. oup.comnih.govresearchgate.net This means that monolignols, such as sinapyl alcohol, are esterified with p-coumaric acid before they are incorporated into the lignin polymer. oup.comresearchgate.net

While most studied in the Poaceae family, which includes major cereal crops, lignin p-coumaroylation is a trait common to the entire commelinid monocot clade. oup.comnih.gov Research has confirmed the presence of lignin-linked p-coumarate in species from all four commelinid orders: Poales, Arecales, Commelinales, and Zingiberales. oup.comnih.gov This widespread occurrence within the clade suggests the trait is ancient and was established early in the evolution of this group.

Table 1: Investigated Commelinid Monocot Orders with Confirmed Lignin p-Coumaroylation

| Order | Status | Reference |

| Poales | Confirmed | oup.comnih.gov |

| Arecales | Confirmed | oup.comnih.gov |

| Commelinales | Confirmed | oup.comnih.gov |

| Zingiberales | Confirmed | oup.comnih.gov |

For a long time, it was widely accepted that the cell walls of eudicots were rarely acylated with hydroxycinnamates like p-coumarate. researchgate.netacs.orgnih.govresearcher.life When present, p-coumarate in eudicots was typically associated with suberin, tannins, or other metabolites rather than lignin. researchgate.netacs.orgnih.govosti.gov However, this understanding has been revised by the discovery of native p-coumaroylated lignins in several eudicot species. oup.com

A notable example is found within the order Rosales. A 2025 study revealed a clear phylogenetic division within this order: three families—Moraceae (mulberry family), Cannabaceae (hemp family), and Ulmaceae (elm family)—were found to natively produce p-coumaroylated lignins, whereas six other families in the same order showed no evidence of this trait. researchgate.netacs.orgnih.gov Species such as mulberry (Morus spp.), hackberry (Celtis occidentalis), and American elm (Ulmus americana) contain lignins acylated with p-coumarate in a manner similar to grasses, where it is attached to the γ-hydroxyl of both coniferyl and syringyl units. researchgate.netoup.com

Another significant finding is the presence of p-coumaroylated lignin in kenaf (Hibiscus cannabinus), a member of the Malvaceae family, which is distantly related to the Rosales. researchgate.netnih.gov These discoveries demonstrate that lignin p-coumaroylation is not exclusive to monocots and has appeared independently in specific eudicot lineages. nih.gov

Table 2: Phylogenetic Distribution of Lignin p-Coumaroylation in Selected Eudicot Families of the Order Rosales

| Family | Lignin p-Coumaroylation Status | Representative Species | Reference |

| Moraceae | Detected | Morus alba (Mulberry), Maclura pomifera (Osage Orange) | researchgate.netoup.com |

| Cannabaceae | Detected | Celtis occidentalis (Hackberry), Cannabis sativa (Hemp) | researchgate.net |

| Ulmaceae | Detected | Ulmus americana (American Elm), Zelkova serrata (Zelkova) | researchgate.net |

| Rosaceae | Not Detected | Malus domestica (Apple), Prunus serotina (Black Cherry) | researchgate.net |

| Rhamnaceae | Not Detected | Berchemia zeyheri (Pink Ivory) | researchgate.net |

| Urticaceae | Not Detected | Urtica dioica (Stinging Nettle) | researchgate.net |

Prevalence in Commelinid Monocots (e.g., Grasses)

Evolutionary Divergence of Lignin Biosynthesis Pathways and Acylation Mechanisms

The synthesis of p-coumaroylated lignins involves the enzymatic esterification of monolignols with p-coumaroyl-CoA. nih.gov This reaction is catalyzed by specific enzymes belonging to the BAHD family of acyltransferases. oup.comnih.gov The evolutionary path of these enzymes and the acylation mechanism itself shows significant divergence between monocots and the eudicots that possess this trait.

In grasses, the acylation is performed by p-coumaroyl-CoA:monolignol transferase (PMT) enzymes. nih.gov These enzymes facilitate the creation of monolignol p-coumarate conjugates, which are then transported to the cell wall for polymerization into lignin. oup.com

The discovery of p-coumaroylated lignin in the eudicot kenaf led to the identification of a novel acyltransferase, HcPMT. nih.gov Remarkably, HcPMT shares less than 30% amino acid sequence identity with the known PMT enzymes found in monocots. researchgate.netnih.gov In laboratory assays, recombinant HcPMT demonstrated a preference for sinapyl alcohol as the acyl acceptor and p-coumaroyl-CoA as the acyl donor, consistent with the formation of sinapyl p-coumarate. researchgate.netnih.gov The profound difference between HcPMT and the monocot PMTs indicates that the genetic machinery for acylating lignin with p-coumarate evolved independently in these distinct plant lineages. nih.gov This highlights a divergence in the evolutionary strategies used to achieve the same biochemical outcome.

Convergent Evolution of p-Coumaroylation Across Diverse Plant Taxa

The scattered phylogenetic distribution of lignin p-coumaroylation—being a standard feature in commelinid monocots but appearing only sporadically in distantly related eudicot families like Moraceae and Malvaceae—is a strong indicator of convergent evolution. oup.comnih.gov Convergent evolution is the process whereby unrelated organisms independently evolve similar traits as a result of having to adapt to similar environments or ecological niches.

The existence of this trait in plants as different as grasses and mulberry trees suggests that the ability to produce p-coumaroylated lignin has arisen multiple times throughout plant history. oup.comnih.gov This hypothesis is further solidified by the discovery of functionally similar but structurally distinct enzymes, like the monocot PMTs and the eudicot HcPMT, responsible for the acylation process. nih.gov The independent evolution of these enzymes to perform the same function in different lineages provides compelling molecular evidence for convergence. researchgate.net This discovery challenges the older, linear view of lignin evolution and provides a new molecular tool for engineering the properties of lignin in biomass crops. nih.govresearchgate.net

Q & A

Q. What is the biochemical role of sinapyl p-coumarate in lignin biosynthesis?

this compound acts as an acylated monolignol conjugate that facilitates lignin polymerization in grasses. It serves as a radical transfer mediator during lignin assembly, enabling efficient coupling of syringyl (S) lignin units. This mechanism was demonstrated via isotopic labeling and peroxidase assays, showing enhanced polymerization efficiency when this compound is present .

Q. Which enzymes catalyze the formation of this compound?

BAHD family acyltransferases, such as OsPMT in rice and ZmPMT in maize, are responsible for esterifying p-coumaroyl-CoA to sinapyl alcohol. In vitro assays using recombinant OsPMT confirmed its substrate specificity for sinapyl alcohol over other monolignols, with kinetic parameters (Km and Vmax) quantified via HPLC and mass spectrometry .

Q. What analytical methods are used to quantify this compound in plant tissues?

- 2D NMR (HSQC and HMBC): Resolves γ-ester linkages between p-coumarate and lignin monomers .

- Thioacidolysis-GC/MS: Quantifies monolignol conjugates released after lignin depolymerization .

- HPLC-UV/fluorescence: Detects free or solubilized this compound in extracts, with calibration curves validated using synthetic standards .

Advanced Research Questions

Q. How can genetic engineering alter this compound levels in lignin?

- Overexpression of PMT homologs (e.g., BdPMT in Brachypodium): Increases lignin-bound p-coumarate by 3× while reducing total lignin content, suggesting competition for monolignol substrates .

- Knockdown of ZmPMT in maize : Reduces p-coumarate acylation by 60% without altering total lignin, indicating compensatory mechanisms in lignin biosynthesis .

- Transgenic hybrid approaches : Co-expressing F5H (ferulate 5-hydroxylase) with PMT produces lignins with >95% S-units and 6% p-coumarate, verified via pyrolysis-GC/MS .

Q. How do contradictory findings on lignin content upon PMT manipulation inform experimental design?

Discrepancies arise from species-specific lignin regulation. For example:

- BdPMT overexpression reduces lignin content, implying metabolic trade-offs in carbon allocation .

- ZmPMT suppression in maize retains lignin content, suggesting alternative acylation pathways or post-transcriptional regulation . Recommendation : Include isotopic tracer studies (e.g., ¹³C-phenylalanine) to track carbon flux and RNA-seq to identify compensatory genes in transgenic lines .

Q. What evidence supports this compound as a radical transfer mediator?

- Kinetic studies : Peroxidase assays show faster radical delocalization in this compound compared to non-acylated sinapyl alcohol, reducing polymerization bottlenecks .

- Model systems : Synthetic lignin polymers incorporating this compound exhibit higher S/G ratios and improved thermal stability, analyzed via DSC and FTIR .

Q. Can this compound be utilized in non-commelinid plants?

While commelinid grasses (e.g., maize, rice) naturally produce this compound, heterologous expression of PMT in Arabidopsis led to low p-coumarate incorporation (<1%), likely due to absent chaperones or incompatible cell wall matrices. Co-expression with grass-specific dirigent proteins is being explored .

Q. What are the challenges in resolving this compound’s catabolic pathways?

Anaerobic degradation by Rhodopseudomonas palustris involves a non-β-oxidation route converting p-coumarate to benzoyl-CoA, identified via integrated transcriptomics/proteomics. Key enzymes (e.g., RPA3955) were validated via gene knockout and ¹³C-metabolic flux analysis .

Methodological Considerations

- Contradiction resolution : Use combinatorial approaches (e.g., lignin-specific ¹³C labeling + solid-state NMR) to distinguish acylated vs. core lignin signals .

- Gene redundancy : Phylogenetic analysis of BAHD acyltransferases across species can identify conserved catalytic domains for targeted mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.